molecular formula C7H11F2N3 B1492258 3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propan-1-amine CAS No. 2097978-06-6

3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propan-1-amine

Cat. No.: B1492258
CAS No.: 2097978-06-6
M. Wt: 175.18 g/mol
InChI Key: WGVYYNLVRXNGOI-UHFFFAOYSA-N
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Description

3-[1-(Difluoromethyl)-1H-pyrazol-4-yl]propan-1-amine is a synthetic organic compound characterized by a difluoromethyl group attached to a pyrazole ring, connected to a propan-1-amine moiety. Its unique structure makes it of significant interest in various scientific fields, including medicinal chemistry, materials science, and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propan-1-amine typically involves multi-step organic reactions. One of the common methods begins with the preparation of the pyrazole ring, followed by the introduction of the difluoromethyl group and the propan-1-amine side chain. Reaction conditions generally include the use of bases such as potassium carbonate and solvents like dimethyl sulfoxide, conducted under an inert atmosphere to prevent unwanted reactions.

Industrial Production Methods: On an industrial scale, the synthesis may be optimized for higher yields and cost-effectiveness. This can involve the use of automated reactors, continuous flow chemistry techniques, and robust purification methods such as crystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: The compound undergoes a variety of chemical reactions including oxidation, reduction, and substitution. For instance, oxidation can lead to the formation of more complex derivatives, while reduction can simplify its structure.

Common Reagents and Conditions: Typical reagents include strong oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions often require controlled temperatures and inert atmospheres to maintain the stability of the compound.

Major Products: Major products of these reactions can vary, ranging from simple altered pyrazole derivatives to more complex structures with additional functional groups.

Scientific Research Applications

Chemistry: In synthetic organic chemistry, this compound is used as an intermediate in the construction of more complex molecules, facilitating the creation of novel materials and drugs.

Biology and Medicine: In medicinal chemistry, 3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propan-1-amine is explored for its potential as a pharmacophore, serving as a foundation for designing new therapeutic agents. Its unique structure allows for interactions with specific biological targets, making it a candidate for drug discovery.

Industry: Industrial applications include its use in the development of new materials with specific properties, such as advanced polymers and catalysts.

Mechanism of Action

The mechanism of action often involves the interaction of the compound with specific enzymes or receptors, modulating their activity. This can be achieved through various pathways, including inhibition of enzyme activity or receptor binding, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds: Comparable compounds include those with pyrazole rings and difluoromethyl groups, such as 3-[1-(trifluoromethyl)-1H-pyrazol-4-yl]propan-1-amine and 3-[1-(chloromethyl)-1H-pyrazol-4-yl]propan-1-amine.

Uniqueness: What sets 3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propan-1-amine apart is its particular combination of structural elements, which offers a unique set of chemical reactivities and biological interactions, potentially leading to novel applications and enhanced efficacy in scientific research and industrial processes.

Properties

IUPAC Name

3-[1-(difluoromethyl)pyrazol-4-yl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2N3/c8-7(9)12-5-6(4-11-12)2-1-3-10/h4-5,7H,1-3,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGVYYNLVRXNGOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1C(F)F)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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